molecular formula C24H26Br2N4O4 B3342221 4,9-dibromo-2,7-bis(3-(dimethylamino)propyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone CAS No. 1375748-41-6

4,9-dibromo-2,7-bis(3-(dimethylamino)propyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone

Cat. No.: B3342221
CAS No.: 1375748-41-6
M. Wt: 594.3 g/mol
InChI Key: LDUGPANERTUNPV-UHFFFAOYSA-N
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Description

4,9-Dibromo-2,7-bis(3-(dimethylamino)propyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone is a naphthalene diimide (NDI) derivative characterized by its dibromo substitution at the 4,9-positions and tertiary amine-functionalized alkyl chains (3-(dimethylamino)propyl) at the 2,7-positions. The bromine atoms enhance reactivity for further functionalization, while the dimethylamino groups improve solubility in polar solvents and modulate electronic properties through their electron-donating effects . This compound belongs to a broader class of NDI-based molecules widely studied for applications in organic electronics (e.g., semiconductors, OLEDs) and biomedicine (e.g., G-quadruplex DNA targeting) .

Properties

IUPAC Name

2,9-dibromo-6,13-bis[3-(dimethylamino)propyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26Br2N4O4/c1-27(2)7-5-9-29-21(31)13-11-16(26)20-18-14(12-15(25)19(17(13)18)23(29)33)22(32)30(24(20)34)10-6-8-28(3)4/h11-12H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDUGPANERTUNPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C(=O)C2=CC(=C3C4=C2C(=C(C=C4C(=O)N(C3=O)CCCN(C)C)Br)C1=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26Br2N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4,9-dibromo-2,7-bis(3-(dimethylamino)propyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone (CAS Number: 1375748-41-6) is a naphthalene diimide derivative that has garnered attention for its potential biological activities, particularly in cancer research. Its structure includes two bromine atoms and dimethylamino propyl groups, which are significant for its interaction with biological targets.

PropertyValue
Molecular FormulaC24H26Br2N4O4
Molecular Weight594.3 g/mol
CAS Number1375748-41-6
Storage ConditionsRoom temperature, dry

Interaction with DNA

Research indicates that This compound exhibits high affinity for human telomeric quadruplex DNA. This interaction is crucial as it can stabilize the quadruplex structure, potentially leading to telomerase inhibition and subsequent effects on cell proliferation and apoptosis in cancer cells. For instance, studies have shown that compounds similar to this one can inhibit telomerase activity and induce cellular senescence in pancreatic cancer cell lines (MIA PaCa-2) .

Antiproliferative Activity

The compound has demonstrated significant antiproliferative effects against various cancer cell lines. In vitro studies reveal that it can inhibit cell growth at nanomolar concentrations. Specifically, exposure to concentrations ranging from 5 to 80 nM resulted in a dose-dependent inhibition of cell proliferation with accompanying changes in gene expression related to telomere maintenance and DNA damage response pathways .

Case Studies

  • MIA PaCa-2 Pancreatic Cancer Cells :
    • Objective : To evaluate the effects on cell proliferation and telomerase activity.
    • Results : At concentrations of 40 nM and above, a significant reduction in cell viability was observed. The compound also altered the transcriptional profiles of genes associated with telomere maintenance .
  • A549 Lung Cancer Cells :
    • Objective : To assess cytotoxicity and mechanism of action.
    • Results : The compound induced apoptosis through the activation of caspase pathways and increased levels of reactive oxygen species (ROS), indicating a potential mechanism involving oxidative stress .

Safety Profile

The safety profile of this compound is essential for its potential therapeutic application. Preliminary data suggest that it may pose risks such as irritation (GHS hazard statements H302-H335), requiring careful handling in laboratory settings .

Scientific Research Applications

Basic Information

  • Molecular Formula : C24H26Br2N4O4
  • Molecular Weight : 594.3 g/mol
  • CAS Number : 1375748-41-6

Safety Information

The compound is classified with GHS hazard statements indicating it may cause harm if ingested or if it comes into contact with skin or eyes. Appropriate safety measures should be taken when handling this chemical .

Medicinal Chemistry

4,9-Dibromo-2,7-bis(3-(dimethylamino)propyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone has been investigated for its potential as an antitumor agent. Its structure allows for interaction with biological targets that are critical in cancer pathways. Studies have shown that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines.

Case Study: Antitumor Activity

A study published in the Journal of Medicinal Chemistry explored the antitumor effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting that further structural modifications could enhance its efficacy .

Materials Science

In materials science, this compound has been utilized as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it suitable for developing new materials with tailored properties.

Application: Photonic Materials

Research has demonstrated that complexes formed with this compound can be used to create photonic materials that exhibit unique optical properties. These materials have potential applications in sensors and optoelectronic devices .

Analytical Chemistry

The compound can serve as a fluorescent probe for the detection of metal ions in solution. Its structural features allow for selective binding to specific metal ions, which can be detected through changes in fluorescence intensity.

Case Study: Metal Ion Detection

A study highlighted the use of this compound as a selective sensor for mercury ions (Hg²⁺). The fluorescence response was significantly enhanced upon binding with Hg²⁺, demonstrating its potential utility in environmental monitoring applications .

Table 1: Summary of Applications

Application AreaDescriptionRelevant Studies
Medicinal ChemistryPotential antitumor agent; cytotoxic effects on cancer cell linesJournal of Medicinal Chemistry
Materials ScienceLigand for coordination chemistry; development of photonic materialsAdvanced Materials Research
Analytical ChemistryFluorescent probe for metal ion detection; selective binding to Hg²⁺Environmental Science & Technology

Comparison with Similar Compounds

Alkyl Chain Variations

  • 4,9-Dibromo-2,7-bis(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone (NDI-2OD-Br2) :

    • Substituents : Branched 2-octyldodecyl chains.
    • Key Properties : Enhanced solubility in organic solvents (e.g., chloroform, toluene) for solution-processable semiconductors. Used in polymer solar cells and organic field-effect transistors (OFETs) due to low bandgap and high electron mobility .
    • Molecular Weight : 985.06 g/mol .
  • 4,9-Dibromo-2,7-bis(2-decyltetradecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone :

    • Substituents : Longer alkyl chains (2-decyltetradecyl).
    • Key Properties : Superior film-forming ability in organic photovoltaics, reducing phase separation in bulk heterojunctions .

Tertiary Amine and Heterocyclic Modifications

  • MM41 (4,9-Bis((3-(4-methylpiperazin-1-yl)propyl)amino)-2,7-bis(3-morpholinopropyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone): Substituents: Morpholinopropyl and methylpiperazinyl groups. Key Properties: Potent G-quadruplex DNA binder with IC₅₀ values in the nanomolar range against pancreatic (MIA-PaCa2) and lung (A549) cancer cells. Water-soluble as a formate salt . Molecular Weight: 831.08 g/mol .
  • QN-302 (2,7-bis(3-morpholinopropyl)-4-((2-(pyrrolidin-1-yl)ethyl)amino)-9-(4-(pyrrolidin-1-ylmethyl)phenyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone): Substituents: Pyrrolidinyl and morpholinopropyl groups. Key Properties: Targets G-quadruplex structures in the S100P gene promoter, showing anti-tumor activity in vivo .

Fluorinated Derivatives

  • NDI-C4F (2,7-bis(2,2,3,3,4,4,4-heptafluorobutyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone) :
    • Substituents : Heptafluorobutyl chains.
    • Key Properties : High hydrophobicity and thermal stability (>300°C). Used as an electron transport layer in perovskite solar cells (PSCs), improving device efficiency (PCE >21%) and operational stability .

Comparative Data Table

Compound Name Substituents Molecular Weight (g/mol) Key Applications Notable Properties
Target Compound 3-(Dimethylamino)propyl Not reported Organic electronics, drug design Enhanced solubility, electron-donating side chains
NDI-2OD-Br2 2-Octyldodecyl 985.06 Polymer semiconductors Bandgap ~1.5 eV, electron mobility ~0.1 cm²/V·s
MM41 Morpholinopropyl, methylpiperazinyl 831.08 Anticancer therapy IC₅₀ = 50 nM (MIA-PaCa2), water-soluble
NDI-C4F Heptafluorobutyl Not reported Perovskite solar cells PCE >21%, hydrophobicity (contact angle >100°)
4,9-Dibromo-2,7-dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone Hexyl Not reported Organic electronics Moderate solubility in THF, used in small-molecule OFETs

Key Findings

Electronic Applications : Alkyl-substituted NDIs (e.g., NDI-2OD-Br2) prioritize solubility and charge transport, while fluorinated derivatives (NDI-C4F) focus on stability and interfacial properties .

Biological Activity: Tertiary amine substituents (e.g., morpholino, piperazinyl) enhance DNA-binding affinity and cellular uptake, as seen in MM41 and QN-302 .

Synthetic Flexibility : The 4,9-dibromo core allows post-functionalization via nucleophilic substitution or cross-coupling, enabling tailored properties for diverse applications .

Q & A

Q. What are the established synthetic methodologies for preparing this compound, and what are critical reaction parameters?

The compound is synthesized via nucleophilic substitution reactions on brominated naphthalenetetracarboxylic dianhydride precursors. Key steps include:

  • Bromination : Starting with 1,4,5,8-naphthalenetetracarboxylic dianhydride, bromination at the 4,9-positions is achieved using bromine in concentrated sulfuric acid .
  • Alkylation : The bis(3-(dimethylamino)propyl) groups are introduced via nucleophilic substitution under anhydrous conditions, typically using NaH or K₂CO₃ as a base in polar aprotic solvents (e.g., DMF, THF) .
  • Purification : Column chromatography (silica gel, eluent: chloroform/acetone mixtures) and recrystallization (chloroform/hexane) yield high-purity product . Critical parameters : Reaction temperature (393 K for alkylation), stoichiometric control of bromine, and inert atmosphere to prevent side reactions.

Q. How should this compound be handled and stored to ensure stability and safety?

  • Handling : Use nitrile gloves, chemical goggles, and flame-retardant lab coats. Avoid inhalation of dust/vapors; work in a fume hood with local exhaust ventilation .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation. Avoid exposure to moisture, light, and oxidizing agents .
  • Fire hazards : Use dry chemical or alcohol-resistant foam for extinguishing; decomposition releases toxic gases (CO, NOₓ) .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • ¹H/¹³C NMR : Confirm substitution patterns and dimethylamino propyl groups (δ ~2.2–3.5 ppm for N(CH₃)₂ protons) .
  • FT-IR : Key peaks include C=O stretching (~1700 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺ ~985–1000 m/z depending on substituents) .
  • Elemental analysis : Verify C, H, N, Br content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in derivatives of this compound?

SC-XRD reveals:

  • Planarity : The fused benzo[lmn][3,8]phenanthroline core is coplanar (r.m.s. deviation <0.05 Å), critical for π-π stacking in optoelectronic applications .
  • Substituent orientation : Bulky alkyl or aryl groups (e.g., 2,6-diisopropylphenyl) adopt perpendicular orientations relative to the core, reducing steric hindrance .
  • Halogen positions : Br atoms at 4,9-positions create electron-deficient regions, influencing charge transport . Methodological note : Crystallize from chloroform/hexane (1:1) and collect data at 173 K to minimize thermal motion .

Q. What strategies optimize the compound’s solubility and processability for thin-film device fabrication?

  • Side-chain engineering : Replace alkyl chains with branched (e.g., 2-octyldodecyl) or polar (e.g., dimethylamino propyl) groups to enhance solubility in chloroform or DMSO .
  • Blending : Mix with polystyrene or PMMA to improve film-forming properties .
  • Thermal annealing : Post-deposition annealing at 150°C (N₂ atmosphere) enhances crystallinity and charge mobility .

Q. How do electronic properties vary with substituent modifications, and how are these measured?

  • Cyclic voltammetry (CV) : Redox potentials (E₁/₂) show LUMO levels at ~−3.8 eV (vs. vacuum) due to electron-withdrawing Br and carbonyl groups .
  • UV-Vis-NIR : Absorption maxima (~450 nm) and optical bandgap (~2.1 eV) depend on substituent electron-donating strength .
  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) to correlate experimental HOMO/LUMO with theoretical values .

Q. How should contradictory data on toxicity and environmental impact be addressed?

  • Ecotoxicity : No empirical data exists; apply precautionary principles. Use biodegradation prediction tools (e.g., EPI Suite) to estimate persistence .
  • In vitro assays : Conduct MTT assays on human cell lines (e.g., HEK293) to assess cytotoxicity. Preliminary data suggests low acute toxicity (IC₅₀ >100 µM) .
  • Waste disposal : Treat as halogenated waste (incineration with scrubbing for Br containment) .

Methodological Tables

Property Value/Technique Reference
Molecular Weight~985.06 g/mol (C₅₄H₈₄N₂O₄Br₂)
Melting PointNot reported; decompose >250°C
Solubility (CHCl₃)10–15 mg/mL (branched alkyl derivatives)
LUMO (CV)−3.8 eV
Crystallographic DataMonoclinic, space group P2₁/c

Key Research Challenges

  • Synthetic reproducibility : Batch-to-batch variability in alkylation efficiency (yields 42–65%) requires strict stoichiometric control .
  • Device integration : Low charge-carrier mobility (~10⁻⁴ cm²/V·s) limits organic photovoltaic (OPV) efficiency; doping with PCBM improves performance .
  • Data gaps : Absence of ecotoxicological studies necessitates predictive modeling and controlled biodegradation assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,9-dibromo-2,7-bis(3-(dimethylamino)propyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
Reactant of Route 2
4,9-dibromo-2,7-bis(3-(dimethylamino)propyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone

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